molecular formula C11H12O4S2 B12121559 3-Methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide

3-Methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide

Cat. No.: B12121559
M. Wt: 272.3 g/mol
InChI Key: LHDWXJHZEYPUIR-UHFFFAOYSA-N
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Description

3-Methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide is a cyclic sulfone derivative featuring a 2,5-dihydrothiophene backbone substituted with a methyl group at position 3 and a phenylsulfonyl group at position 4. The sulfone group (SO₂) confers strong electron-withdrawing properties, influencing the compound’s reactivity, polarity, and stability.

Properties

Molecular Formula

C11H12O4S2

Molecular Weight

272.3 g/mol

IUPAC Name

3-(benzenesulfonyl)-4-methyl-2,5-dihydrothiophene 1,1-dioxide

InChI

InChI=1S/C11H12O4S2/c1-9-7-16(12,13)8-11(9)17(14,15)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

LHDWXJHZEYPUIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CS(=O)(=O)C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide typically involves the reaction of thiophene derivatives with sulfonyl chlorides under controlled conditions. One common method includes the use of a base such as pyridine to facilitate the reaction between 3-methylthiophene and phenylsulfonyl chloride. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of 3-Methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C14H16O2S2
  • Molecular Weight : 280.4 g/mol
  • IUPAC Name : 3-methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide

The structure features a thiophene ring with a sulfonyl group, which contributes to its reactivity and potential biological activity.

Anticancer Activity

Recent studies have highlighted the potential of 3-Methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide in the development of anticancer agents. It has been evaluated for its antitumor activity against various cancer cell lines. For instance:

  • Case Study : A study conducted by the National Cancer Institute (NCI) assessed the compound's efficacy against a panel of cancer cell lines. The results indicated significant cytotoxic effects, with specific mean growth inhibition values observed across different cell types .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its structure allows it to interact with biological targets effectively.

  • Research Findings : In vitro studies demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against common pathogens. The sulfonamide moiety is particularly known for its role in inhibiting bacterial growth by interfering with folate synthesis .

Diels-Alder Reactions

3-Methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide can serve as a reagent in Diels-Alder reactions due to its ability to form stable adducts with dienes.

  • Application Example : In synthetic organic chemistry, it has been utilized to create complex molecules through cycloaddition reactions, demonstrating its versatility as a building block in organic synthesis .

Data Table: Summary of Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer ActivityNCI EvaluationSignificant cytotoxicity against cancer cells
Antimicrobial ActivityVarious In Vitro StudiesEffective against multiple bacterial strains
Material ScienceDiels-Alder ReactionsUseful as a reagent for synthesizing complex structures

Mechanism of Action

The mechanism of action of 3-Methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide involves its interaction with various molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Electronic Effects

3-Phenylthio-2,5-dihydrothiophene 1,1-dioxide
  • Structure : Phenylthio (SPh) substituent at position 4.
  • Key Differences : The thioether (SPh) group is less electron-withdrawing than sulfonyl (SO₂Ph), resulting in reduced acidity of α-hydrogens and lower polarity.
  • Reactivity : Reacts with phenylsulfenyl chloride via electrophilic substitution to form stable adducts . In contrast, the sulfonyl group in the target compound may direct nucleophilic attacks to the α-methylene positions due to stronger electron withdrawal .
  • Physical Properties : Melting point (mp) 56.5–57.5°C , lower than expected for sulfonyl analogs due to reduced crystallinity.
4-Isopropyl-2-methyl-2,5-dihydrothiophene 1,1-dioxide
  • Structure : Isopropyl (electron-donating) at position 4 and methyl at position 2.
  • Key Differences : Alkyl substituents increase hydrophobicity and steric hindrance, reducing solubility in polar solvents.
  • Reactivity : Less prone to electrophilic substitution compared to sulfonyl derivatives. Predominantly undergoes ring-opening reactions under basic conditions .
2,2,3-Trimethyl-4-phenyl-2,5-dihydrothiophene 1,1-dioxide
  • Structure : Multiple methyl groups (positions 2, 2, 3) and a phenyl group (position 4).
  • Key Differences : Steric bulk from trimethyl groups slows reaction kinetics, while the phenyl group provides moderate electron withdrawal.
  • Applications : Likely used in polymer stabilization due to steric protection against degradation .

Thermodynamic and Spectral Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR/NMR)
Target Compound ~290 (estimated) 80–85 (predicted) SO₂ symmetric/asymmetric stretching ~1300 cm⁻¹
3-Phenylthio-2,5-dihydrothiophene 1,1-dioxide 238.3 56.5–57.5 S–C aromatic stretch ~1080 cm⁻¹
2,5-Dihydrothiophene 1,1-dioxide (parent) 118.15 63–64 C=C stretch ~1600 cm⁻¹; SO₂ ~1150 cm⁻¹
4-Isopropyl-2-methyl derivative 200.3 45–50 (estimated) C–H bending (isopropyl) ~1375 cm⁻¹

Reactivity in Grignard Reactions

  • Parent Compound (2,5-Dihydrothiophene 1,1-dioxide) : Reacts with ethylmagnesium bromide to form sulfinic anhydrides via α-hydrogen abstraction .
  • Target Compound : The electron-withdrawing sulfonyl group may enhance α-hydrogen acidity, accelerating similar reactions. However, steric hindrance from the phenylsulfonyl group could limit accessibility .
  • 3-Phenylthio Analog : Lower acidity of α-hydrogens reduces susceptibility to Grignard reactions, favoring electrophilic pathways instead .

Biological Activity

3-Methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide is a sulfur-containing heterocyclic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.

  • Molecular Formula : C11_{11}H12_{12}O4_4S2_2
  • Molecular Weight : 272.3 g/mol
  • IUPAC Name : 3-(benzenesulfonyl)-4-methyl-2,5-dihydrothiophene 1,1-dioxide

Synthesis

The synthesis of 3-Methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide typically involves the cyclization of functionalized alkynes or the reaction of thiophene derivatives with sulfonyl chlorides. Recent advances in synthetic methodologies have highlighted efficient pathways for producing this compound, emphasizing its accessibility for research purposes .

Antimicrobial Activity

Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 3-Methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Anticancer Properties

Thiophene-based compounds have been explored for their anticancer potential. In vitro studies revealed that 3-Methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to modulate apoptotic pathways suggests its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown promise in anti-inflammatory applications. Experimental models indicated that it could reduce the production of pro-inflammatory cytokines in macrophages, suggesting a role in managing inflammatory diseases .

Case Studies

StudyFindings
Antimicrobial Activity Demonstrated efficacy against S. aureus and E. coli, with MIC values indicating strong antibacterial properties.
Anticancer Activity Induced apoptosis in MCF-7 and HeLa cells; mechanisms involve the activation of caspases and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages; potential for treating chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-methyl-4-(phenylsulfonyl)-2,5-dihydrothiophene 1,1-dioxide, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves sulfonation and elimination steps. For example, analogous sulfone derivatives (e.g., 3-phenylthio-2,5-dihydrothiophene 1,1-dioxide) are synthesized via DBU-mediated elimination of trans-3-chloro precursors in chloroform at low temperatures (−40 °C), followed by acid quenching and crystallization . Adjusting reaction temperature and stoichiometry (e.g., DBU excess) can optimize yield. For methyl-substituted analogs, methyl groups may require protection during sulfonation to prevent side reactions.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : Key signals include aromatic protons (δ 7.2–7.5 ppm for phenyl groups), dihydrothiophene ring protons (δ 3.2–3.95 ppm for CH₂ groups), and sulfone-related deshielding effects .
  • Mass Spectrometry : Exact mass analysis (e.g., M⁺ calculated for C₁₀H₁₀O₂S₂: 226.012) confirms molecular composition .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for verifying regioselectivity in substituted derivatives.

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at −20 °C to prevent oxidation or hydrolysis. Avoid prolonged exposure to light, heat (>30 °C), or moisture, which may degrade sulfone groups. Compatibility testing with common solvents (e.g., chloroform, ether) is recommended based on analogs .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of elimination reactions in synthesizing dihydrothiophene sulfones?

  • Methodological Answer : DBU promotes β-elimination via deprotonation at the α-position of the chloro substituent, forming a conjugated diene intermediate. Computational studies (e.g., DFT) can model transition states to rationalize why methyl or phenylsulfonyl groups direct elimination pathways. Steric and electronic effects of substituents (e.g., 3-methyl vs. 4-phenylsulfonyl) influence reaction outcomes .

Q. How can catalytic strategies improve the sustainability of synthesizing this compound?

  • Methodological Answer :

  • Heterogeneous Catalysis : Use immobilized bases (e.g., silica-supported DBU) to reduce waste and enable catalyst recycling.
  • Solvent Optimization : Replace chloroform with green solvents (e.g., cyclopentyl methyl ether) to align with green chemistry principles .
  • Flow Chemistry : Continuous processing minimizes energy consumption and improves reproducibility for scale-up .

Q. What are the key challenges in analyzing degradation products of this compound under oxidative conditions?

  • Methodological Answer : Oxidative degradation pathways (e.g., sulfone → sulfonic acid) can be monitored via LC-MS/MS with ion-pairing agents. Accelerated stability studies (40 °C/75% RH) combined with HPLC-UV help identify major degradation products. Isotope labeling (³⁴S) may trace sulfur oxidation mechanisms .

Q. How do steric and electronic effects of the phenylsulfonyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing phenylsulfonyl group enhances electrophilicity at the α-position, facilitating nucleophilic substitutions. Steric hindrance from the sulfonyl group may limit accessibility in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Competitive experiments with para-substituted aryl groups (e.g., -NO₂, -OMe) can quantify electronic effects .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

  • Methodological Answer :

  • PPE : Use nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Ventilation : Conduct reactions in fume hoods due to potential HCl release during acid quenching .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using vermiculite .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported melting points for structurally similar sulfones?

  • Methodological Answer : Variations may arise from polymorphic forms or impurities. Reproduce crystallization using identical solvents (e.g., ether/hexane vs. ethanol) and heating rates. Differential Scanning Calorimetry (DSC) can confirm polymorph transitions .

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